3-Methoxyazetidine hydrochloride
Overview
Description
3-Methoxyazetidine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a heterocyclic building block used in various chemical syntheses. This compound is known for its role in the preparation of isoxazole-thiazole derivatives, which are receptor inverse agonists used in the treatment of cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyazetidine hydrochloride typically involves the reaction of azetidine with methanol in the presence of hydrochloric acid. The process can be summarized as follows:
Starting Material: Azetidine
Reagent: Methanol
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix azetidine and methanol.
Catalysis: Hydrochloric acid is added as a catalyst.
Purification: The product is purified through crystallization and filtration techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It undergoes nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, oxides, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyazetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is involved in the preparation of compounds that act as receptor inverse agonists, which are studied for their potential therapeutic effects.
Medicine: Its derivatives are explored for the treatment of cognitive disorders.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 3-Methoxyazetidine hydrochloride involves its role as a receptor inverse agonist. It binds to specific receptors in the brain, modulating their activity and potentially improving cognitive functions. The molecular targets include GABA receptors, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyazetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
- 3-Azetidinecarboxylic acid
- 3-Methoxytyramine hydrochloride
- 3-Nitrobenzamidine hydrochloride
Uniqueness
3-Methoxyazetidine hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of receptor inverse agonists and other bioactive compounds .
Biological Activity
3-Methoxyazetidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a four-membered heterocyclic structure containing one nitrogen atom and three carbon atoms, with a methoxy group at the 3-position. Its molecular formula is .
Antimicrobial Properties
Research indicates that various azetidine derivatives, including this compound, exhibit significant antimicrobial activity against several bacterial strains. This property is particularly important for developing new antibiotics to combat resistant bacterial infections. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in several studies. It has been shown to attenuate inflammatory responses by inhibiting key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects suggest its potential use in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it has been reported to inhibit the BCL6 protein, which plays a crucial role in various cancers. The inhibition of BCL6 leads to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating strong antibacterial potential.
- Anti-inflammatory Activity : In a lipopolysaccharide (LPS)-stimulated microglial cell model, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines. The levels of TNF-α and IL-1β were reduced by approximately 50% compared to untreated controls .
Data Tables
Biological Activity | Effect | MIC (µg/mL) | Reference |
---|---|---|---|
Antimicrobial | Inhibition of bacterial growth | 32 | |
Anti-inflammatory | Reduction in cytokine levels | Not applicable |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of methanol with azetidine under acidic conditions. This process enhances the compound's solubility and bioavailability, making it suitable for pharmaceutical applications.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antibiotic development : As a potential candidate for new antibiotic formulations.
- Anti-inflammatory drugs : For treating chronic inflammatory diseases.
- Cancer therapeutics : Targeting BCL6 for cancer treatment strategies.
Properties
IUPAC Name |
3-methoxyazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXGQRBTBLQJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623763 | |
Record name | 3-Methoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148644-09-1 | |
Record name | 3-Methoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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